molecular formula C12H13NO3S B580894 3-Ethynyl-1-tosylazetidin-3-OL CAS No. 1349199-60-5

3-Ethynyl-1-tosylazetidin-3-OL

Cat. No.: B580894
CAS No.: 1349199-60-5
M. Wt: 251.3
InChI Key: HZMIQKHGXQUABN-UHFFFAOYSA-N
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Description

3-Ethynyl-1-tosylazetidin-3-OL is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.31 g/mol . It is characterized by the presence of an ethynyl group, a tosyl group, and an azetidine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-tosylazetidin-3-OL involves multiple steps. One common method includes the reaction of azetidine with tosyl chloride to form 1-tosylazetidine. This intermediate is then subjected to ethynylation to introduce the ethynyl group at the 3-position of the azetidine ring .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-tosylazetidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ethynyl group results in an alkane .

Scientific Research Applications

3-Ethynyl-1-tosylazetidin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-tosylazetidin-3-OL involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions facilitate the formation of covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-1-tosylazetidine: Lacks the hydroxyl group present in 3-Ethynyl-1-tosylazetidin-3-OL.

    1-Tosylazetidin-3-OL: Does not have the ethynyl group.

    3-Ethynylazetidin-3-OL: Lacks the tosyl group.

Uniqueness

This compound is unique due to the presence of all three functional groups: ethynyl, tosyl, and hydroxyl. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMIQKHGXQUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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